An In-depth Technical Guide on the Synthesis and Characterization of Lidocaine
An In-depth Technical Guide on the Synthesis and Characterization of Lidocaine
Introduction
Lidocaine, chemically known as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, is a widely used local anesthetic and antiarrhythmic drug.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of Lidocaine, intended for researchers, scientists, and drug development professionals. The information presented herein is a compilation of established scientific literature.
Synthesis of Lidocaine
The synthesis of Lidocaine is typically achieved through a two-step process starting from 2,6-dimethylaniline. An alternative three-step synthesis can also be performed starting from 2,6-dimethylnitrobenzene.[3][4]
Two-Step Synthesis from 2,6-Dimethylaniline
The most common laboratory synthesis of Lidocaine involves two main steps:
-
Amide Formation: Reaction of 2,6-dimethylaniline with chloroacetyl chloride to form the intermediate, α-chloro-2,6-dimethylacetanilide.[5][6]
-
Amination: Nucleophilic substitution of the chlorine atom in the intermediate with diethylamine to yield Lidocaine.[5][6]
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of α-Chloro-2,6-dimethylacetanilide
-
In a suitable reaction vessel, dissolve 2,6-dimethylaniline in glacial acetic acid.[7]
-
Slowly add chloroacetyl chloride to the solution while stirring. The reaction is exothermic and may require cooling to maintain a temperature of 40-50°C.[3][4]
-
After the addition is complete, continue stirring for a designated period to ensure the completion of the reaction.
-
Add a solution of sodium acetate in water to the reaction mixture. This is done to neutralize the hydrochloric acid formed during the reaction.[3][8]
-
Cool the mixture in an ice bath to precipitate the α-chloro-2,6-dimethylacetanilide.[7]
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acetic acid and salts.[7]
-
Dry the product, which can then be used in the next step without further purification.
Step 2: Synthesis of Lidocaine
-
Suspend the α-chloro-2,6-dimethylacetanilide obtained in the previous step in a solvent such as toluene.[6][9]
-
Add an excess of diethylamine to the suspension. Typically, three moles of diethylamine are used per mole of the chloro-intermediate.[3]
-
Heat the reaction mixture to reflux for several hours to facilitate the nucleophilic substitution. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3][10]
-
After the reaction is complete, cool the mixture. The byproduct, diethylamine hydrochloride, will precipitate.
-
Filter off the precipitated salt.
-
Wash the organic filtrate with water to remove any unreacted diethylamine.[7]
-
Extract the organic layer with a dilute acid solution (e.g., 3M HCl) to protonate the Lidocaine and transfer it to the aqueous phase.[7]
-
Separate the aqueous layer and make it basic by adding a strong base (e.g., KOH or NaOH) to precipitate the free base of Lidocaine.[3]
-
Collect the precipitated Lidocaine by vacuum filtration, wash with water, and dry.
-
The crude Lidocaine can be further purified by recrystallization from a suitable solvent.
Quantitative Data: Synthesis
| Parameter | Value | Reference |
| Overall Yield (from 2,6-dimethylaniline) | ~71% | [5] |
| Molar Mass of 2,6-dimethylaniline | 121.18 g/mol | |
| Molar Mass of Chloroacetyl chloride | 112.94 g/mol | |
| Molar Mass of α-chloro-2,6-dimethylacetanilide | 197.66 g/mol | |
| Molar Mass of Diethylamine | 73.14 g/mol | |
| Molar Mass of Lidocaine | 234.34 g/mol | [11] |
Characterization of Lidocaine
The synthesized Lidocaine can be characterized using various analytical techniques to confirm its identity, purity, and structure.
Experimental Protocols: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the synthesized Lidocaine in a suitable deuterated solvent, such as chloroform-d (CDCl₃).[12]
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The spectrum should show characteristic peaks corresponding to the aromatic protons, the methylene protons of the ethyl and acetamide groups, and the methyl protons of the ethyl and dimethylphenyl groups.[12][13]
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The spectrum should display the expected number of signals corresponding to the different carbon environments in the Lidocaine molecule.[12][14]
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the synthesized Lidocaine or analyze it as a thin film.
-
Analysis: Acquire the IR spectrum. Look for characteristic absorption bands corresponding to the N-H stretch of the amide, the C=O stretch of the amide, and the aromatic C-H stretches.[15][16][17]
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the synthesized Lidocaine in a suitable solvent and introduce it into the mass spectrometer, typically using an electrospray ionization (ESI) source.[18]
-
Analysis: Acquire the mass spectrum. The spectrum should show the molecular ion peak [M+H]⁺ at m/z 235. Fragmentation analysis (MS/MS) can be performed to confirm the structure, with a characteristic fragment ion at m/z 86.[18][19]
Quantitative Data: Characterization
| Technique | Parameter | Value | Reference |
| ¹H NMR (in CDCl₃) | Chemical Shift (δ) | Aromatic H: ~7.0 ppm (m)NH: ~9.8 ppm (s)CH₂ (acetamide): ~3.2 ppm (s)CH₂ (ethyl): ~2.6 ppm (q)CH₃ (dimethylphenyl): ~2.2 ppm (s)CH₃ (ethyl): ~1.1 ppm (t) | [12][20] |
| ¹³C NMR (in CDCl₃) | Chemical Shift (δ) | Carbonyl C: ~170 ppmAromatic C: ~127-135 ppmCH₂ (acetamide): ~57.5 ppmCH₂ (ethyl): ~50.7 ppmCH₃ (dimethylphenyl): ~18.5 ppmCH₃ (ethyl): ~12.6 ppm | [14][20] |
| IR Spectroscopy (KBr) | Wavenumber (cm⁻¹) | N-H Stretch: ~3260 cm⁻¹C=O Stretch (Amide I): ~1650 cm⁻¹N-H Bend (Amide II): ~1540 cm⁻¹Aromatic C-H Stretch: ~3050 cm⁻¹ | [15][21] |
| Mass Spectrometry (ESI+) | m/z | [M+H]⁺: 235Major Fragment: 86 | [18][22] |
| Melting Point | 66-69 °C | [21] |
Mechanism of Action and Signaling Pathways
Lidocaine's primary mechanism of action as a local anesthetic is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[2][23] This action prevents the propagation of action potentials, thereby blocking the transmission of pain signals.[24]
Beyond its anesthetic properties, Lidocaine also exhibits significant anti-inflammatory effects.[1] These effects are mediated through the inhibition of pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathways.[25][26][27] By inhibiting these pathways, Lidocaine reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][27]
Visualizations
Caption: Workflow for the two-step synthesis of Lidocaine.
Caption: Dual mechanism of action of Lidocaine.
References
- 1. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Lidocaine? [synapse.patsnap.com]
- 3. cerritos.edu [cerritos.edu]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. is.muni.cz [is.muni.cz]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. CN112521298A - Synthesis method of lidocaine - Google Patents [patents.google.com]
- 9. Virtual Lab 2 - Synthesis of Lidocaine [qub.ac.uk]
- 10. youtube.com [youtube.com]
- 11. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. asahilab.co.jp [asahilab.co.jp]
- 13. Lidocaine(137-58-6) 1H NMR spectrum [chemicalbook.com]
- 14. news-medical.net [news-medical.net]
- 15. researchgate.net [researchgate.net]
- 16. Lidocaine(137-58-6) IR Spectrum [m.chemicalbook.com]
- 17. Lidocaine [webbook.nist.gov]
- 18. Identification of lidocaine and its metabolites in post-administration equine urine by ELISA and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. orbi.uliege.be [orbi.uliege.be]
- 20. brieflands.com [brieflands.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. Lidocaine - Wikipedia [en.wikipedia.org]
- 24. Lidocaine: Structure & Mechanism of Action - Lesson | Study.com [study.com]
- 25. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The mechanism of perioperative intravenous lidocaine in regulating the inflammatory response: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. spandidos-publications.com [spandidos-publications.com]
